molecular formula C17H34N4O2 B8177374 N-Boc-12-azidododecan-1-amine

N-Boc-12-azidododecan-1-amine

Cat. No.: B8177374
M. Wt: 326.5 g/mol
InChI Key: LWDCZEHAJMAHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-12-azidododecan-1-amine: is an organic compound with the molecular formula C17H34N4O2 . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an azido group at the terminal end of a twelve-carbon aliphatic chain. This compound is commonly used in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various nucleophiles in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol (MeOH).

Major Products:

    Reduction: 12-aminododecan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Deprotection: 12-azidododecan-1-amine.

Scientific Research Applications

Chemistry: N-Boc-12-azidododecan-1-amine is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its azido group allows for further functionalization through click chemistry, while the Boc group provides a means for selective protection and deprotection of the amino group .

Biology and Medicine: In biological research, this compound is used in the synthesis of peptide and protein conjugates. The azido group can be used for bioorthogonal labeling, allowing for the attachment of various probes and tags to biomolecules without interfering with their natural functions .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its ability to undergo selective reactions makes it valuable in the development of complex drug molecules .

Mechanism of Action

The mechanism of action of N-Boc-12-azidododecan-1-amine primarily involves its ability to undergo selective chemical reactions. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The Boc group serves as a protecting group for the amino functionality, allowing for selective deprotection under acidic conditions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: N-Boc-12-azidododecan-1-amine is unique due to the presence of the azido group, which allows for versatile functionalization through click chemistry. This makes it particularly valuable in applications requiring bioorthogonal labeling and the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl N-(12-azidododecyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)19-14-12-10-8-6-4-5-7-9-11-13-15-20-21-18/h4-15H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDCZEHAJMAHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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